molecular formula C16H15ClN2O B2711591 1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole CAS No. 537009-08-8

1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole

Cat. No.: B2711591
CAS No.: 537009-08-8
M. Wt: 286.76
InChI Key: OXJFJWDQMPSRJC-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring system with two nitrogen atoms at the 1- and 3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with 3-chloropropylamine to form 3-(4-chlorophenoxy)propylamine. This intermediate is then reacted with 1H-benzo[d]imidazole under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJFJWDQMPSRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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